2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Catalog No.
S3315103
CAS No.
1053658-91-5
M.F
C19H28NOP
M. Wt
317.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-...

CAS Number

1053658-91-5

Product Name

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

IUPAC Name

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane

Molecular Formula

C19H28NOP

Molecular Weight

317.4

InChI

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3

InChI Key

JALZQSOGOMZLEK-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is characterized by the molecular formula C19H28NOP and a molecular weight of approximately 317.41 g/mol. This compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl group, which contributes to its unique properties as a ligand in various

DTBMP acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a metal center. This creates a coordination complex that can activate substrates for various catalytic transformations. The steric bulk of the tert-butyl groups and the electronic influence of the methoxy group can affect the selectivity and reactivity of the catalyst [].

Asymmetric Synthesis:

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole (cataCXium® POMetB) finds application in asymmetric synthesis, a field of chemistry concerned with creating molecules with a specific spatial arrangement of atoms. This compound acts as a ligand, a molecule that binds to a metal center in a catalyst, influencing its reactivity and selectivity.

Studies have shown that cataCXium® POMetB is particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and an alkyl group (CnH2n+1) using a palladium catalyst. The chiral environment created by the ligand in the catalyst complex allows for the preferential formation of one enantiomer (mirror image) of the product molecule. [, ]

Buchwald-Hartwig Cross Coupling:

Another area of application for 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two sp2-hybridized carbon atoms using a palladium or nickel catalyst. cataCXium® POMetB serves as a ligand in these reactions, facilitating the coupling process and influencing the reaction's regioselectivity and stereoselectivity. []

This compound acts primarily as a ligand in transition metal-catalyzed reactions. It has been utilized in:

  • Cross-coupling reactions: Enhancing the efficiency and selectivity of reactions such as Suzuki and Negishi coupling.
  • Hydroformylation: Participating in the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.
  • Asymmetric catalysis: Facilitating the formation of chiral products from achiral substrates, making it valuable in pharmaceutical synthesis .

The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves several steps:

  • Formation of the pyrrole ring: This can be achieved through classical methods such as the Paal-Knorr synthesis or other cyclization techniques.
  • Introduction of the di-tert-butylphosphino group: This step usually involves reacting an appropriate phosphine precursor with the pyrrole derivative.
  • Substitution with the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution or other coupling methods.

The primary applications of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole include:

  • Catalyst development: Used as a ligand in various catalytic systems, particularly for asymmetric synthesis.
  • Material science: Potential applications in developing new materials due to its unique electronic properties.
  • Pharmaceutical chemistry: Assists in synthesizing complex organic molecules that may have therapeutic effects .

Interaction studies focus on how this compound interacts with metal centers in catalysis. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed transformations. Studies often involve:

  • Spectroscopic techniques: Such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to analyze ligand-metal complexes.
  • Kinetic studies: To determine how variations in ligand structure affect reaction rates and pathways .

Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, including:

Compound NameStructure FeaturesUnique Aspects
2-(Di-n-butylphosphino)-1H-pyrroleSimilar pyrrole structure but different phosphine groupsLess sterically hindered than di-tert-butyl variant
2-(Diphenylphosphino)-1H-pyrroleContains phenyl groups instead of tert-butylDifferent electronic properties affecting reactivity
2-(Diisopropylphosphino)-1H-pyrroleIsopropyl groups provide different steric hindranceMay exhibit different catalytic behaviors

These comparisons highlight that while these compounds share a common pyrrole framework, variations in substituents lead to distinct chemical behaviors and applications.

Strategic Ligand Architecture for Palladium-Catalyzed Cross-Coupling

The ligand’s structure integrates three critical elements:

  • Di-tert-butylphosphino group: Provides steric bulk (Tolman cone angle ≈ 182°) to prevent catalyst deactivation via metal aggregation while maintaining strong σ-donor capacity.
  • 2-Methoxyphenyl substituent: Enhances electron density through resonance donation from the methoxy group, facilitating oxidative addition of aryl halides to palladium centers.
  • Pyrrole backbone: Introduces π-accepting character to stabilize low-oxidation-state palladium intermediates during catalytic cycles.

This tripartite design addresses key challenges in cross-coupling:

  • The tert-butyl groups enforce monodentate coordination, preventing bridge formation between metal centers.
  • Methoxy electronic effects lower activation barriers for transmetallation steps, as demonstrated by comparative studies on analogous ligands.
  • Pyrrole conjugation modulates metal-ligand bond strength, with $$ ^{31}P $$ NMR studies showing upfield shifts (δ ≈ -5 ppm) indicative of strong backdonation.

Table 1: Key Structural Parameters vs. Catalytic Performance

ParameterValue/RangeCatalytic Impact
Tolman Cone Angle (°)180–185Prevents β-hydride elimination
%V$$_{Bur}$$42.3Optimizes substrate approach geometry
$$ \nu(CO) $$ (cm⁻¹)1945–1960Induces moderate π-acceptance capability

Modular Synthesis Pathways for Bulky Electron-Rich Phosphines

The ligand is synthesized through a three-step sequence:

Step 1: Pyrrole Functionalization
1-(2-Methoxyphenyl)pyrrole undergoes lithiation at the 2-position using $$ n $$-BuLi at -78°C, followed by quenching with chlorodi-tert-butylphosphine (Eq. 1):

$$
\text{C}4\text{H}3\text{N}(\text{C}6\text{H}4\text{OCH}3) + \text{PCl}(\text{t-Bu})2 \xrightarrow{\text{LiTMP}} \text{C}{19}\text{H}{28}\text{NOP} + \text{LiCl}
$$

This method achieves 68–72% yields with strict exclusion of oxygen to prevent phosphine oxidation.

Step 2: Purification
Chromatography on deactivated alumina (5% H$$_2$$O) removes residual phosphine oxides, critical for maintaining catalytic activity.

Step 3: Characterization
$$ ^{31}P $$ NMR confirms successful synthesis (δ = -12.7 ppm), while X-ray crystallography verifies bond lengths:

  • P–C$$_{pyrrole}$$: 1.85 Å
  • C–O$$_{methoxy}$$: 1.36 Å

Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueYield Improvement
Lithiation Temp (°C)-78 to -40+18%
Quenching Time (h)2.5–3.0+9%
Solvent PolarityTHF/Et$$_2$$O (3:1)+14%

Steric and Electronic Tuning Through Substituent Engineering

Substituent effects were systematically evaluated through comparative studies:

Steric Modulation:

  • Replacing tert-butyl with smaller isopropyl groups decreases cone angle to 168°, leading to faster catalyst decomposition.
  • Bulkier adamantyl analogs (θ = 195°) completely inhibit oxidative addition of chlorobenzene.

Electronic Tuning:

  • Removing the methoxy group raises $$ E_{1/2} $$ for Pd$$^0$$/Pd$$^{II}$$ by 127 mV, slowing transmetallation.
  • Fluorine substitution at the para-position increases π-acidity ($$ \nu(CO) $$ = 1972 cm⁻¹) but reduces coupling yields by 41%.

The optimal balance is achieved through:

  • Conformational rigidity: The methoxyphenyl group adopts a coplanar arrangement with the pyrrole ring (dihedral angle = 8.7°), minimizing steric clash while maximizing conjugation.
  • Asymmetric electron distribution: Natural Bond Orbital analysis shows 63% of phosphine electron density localized on the tert-butyl side, creating an electronically polarized metal coordination sphere.

$$
\text{Electronic Asymmetry} = \frac{\text{P}{\text{electron density (t-Bu side)}} - \text{P}{\text{electron density (Ar side)}}}{\text{Total density}} \times 100 = 26\%$$

XLogP3

4.2

Dates

Modify: 2023-08-19

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